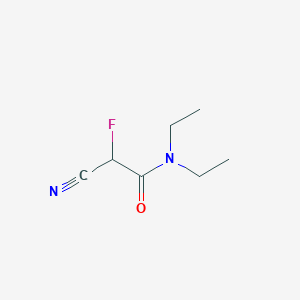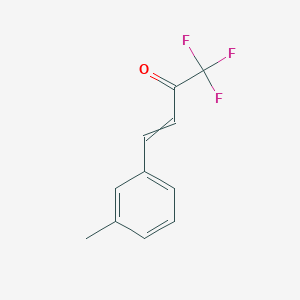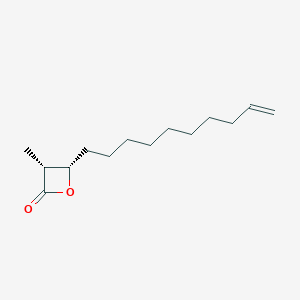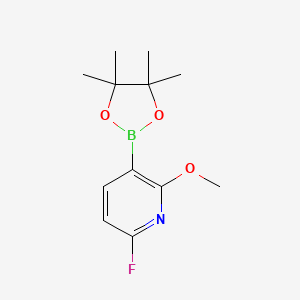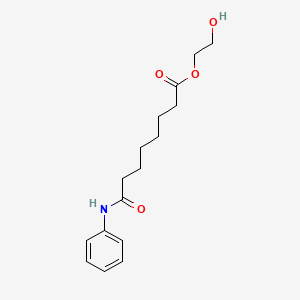![molecular formula C23H28O B12516747 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 796988-73-3](/img/structure/B12516747.png)
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one est un composé organique de formule moléculaire C21H26O. Il s'agit d'un dérivé de la chalcone, une classe de composés connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one implique généralement la réaction de condensation de Claisen-Schmidt. Cette réaction est réalisée entre le 4-tert-butylbenzaldéhyde et l'acétophénone en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium. La réaction est généralement conduite dans un solvant d'éthanol ou de méthanol à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
En milieu industriel, la production de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des époxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en cétones saturées ou en alcools.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des époxydes, tandis que la réduction peut produire des alcools ou des cétones saturées. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications de la recherche scientifique
1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme matière première ou intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé présente des activités biologiques telles que des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses, ce qui en fait un sujet d'intérêt dans la recherche biologique.
Médecine : En raison de ses activités biologiques, le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes, moduler les voies de signalisation et interagir avec des composants cellulaires pour exercer ses effets biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans l'inflammation ou la prolifération des cellules cancéreuses, ce qui conduit à ses effets anti-inflammatoires ou anticancéreux.
Applications De Recherche Scientifique
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Diphényl-2-propén-1-one : Un autre dérivé de la chalcone présentant des propriétés chimiques similaires mais des activités biologiques différentes.
1,3-Bis[4-(méthyl)phényl]-2-propén-1-one : Un composé de structure similaire mais de substituants différents, ce qui conduit à des variations de réactivité et d'applications.
Unicité
Le 1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one est unique en raison de la présence de groupes tert-butyle, qui peuvent influencer sa réactivité chimique et ses activités biologiques. Les groupes tert-butyle volumineux peuvent fournir une gêne stérique, affectant l'interaction du composé avec les enzymes et autres cibles moléculaires.
Cet article détaillé fournit un aperçu complet du 1,3-Bis[4-(1,1-diméthyléthyl)phényl]-2-propén-1-one, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
796988-73-3 |
|---|---|
Formule moléculaire |
C23H28O |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1,3-bis(4-tert-butylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H28O/c1-22(2,3)19-12-7-17(8-13-19)9-16-21(24)18-10-14-20(15-11-18)23(4,5)6/h7-16H,1-6H3 |
Clé InChI |
DLTLJPHIQGOXIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
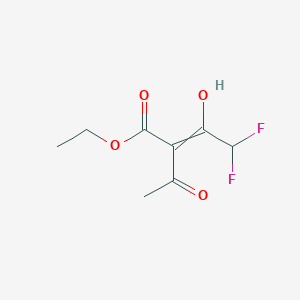
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
